2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide
Description
This compound features a benzothieno[3,2-d]pyrimidin-4(3H)-one core substituted with a fluorine atom at position 9 and an acetamide side chain linked to a 2-methoxy-5-methylphenyl group. The fluorine atom enhances electronegativity and metabolic stability, while the methoxy and methyl groups on the phenyl ring modulate lipophilicity and solubility .
Properties
IUPAC Name |
2-(9-fluoro-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-3-yl)-N-(2-methoxy-5-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3O3S/c1-11-6-7-14(27-2)13(8-11)23-16(25)9-24-10-22-18-17-12(21)4-3-5-15(17)28-19(18)20(24)26/h3-8,10H,9H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGBGOHOOFHZKQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CN2C=NC3=C(C2=O)SC4=CC=CC(=C43)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide typically involves multi-step organic reactions. The process often starts with the preparation of the key intermediate, 9-fluoro-4-oxo-1,2,3,4-tetrahydro-1-benzothieno[3,2-d]pyrimidine, through a series of cyclization and fluorination reactions. Subsequently, this intermediate undergoes acylation and amidation reactions with 2-methoxy-5-methylphenylacetic acid under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound necessitates optimized reaction conditions to ensure high yield and purity. The process involves the use of robust catalysts, precise temperature control, and efficient purification techniques like recrystallization or chromatographic separation to achieve the desired product at a commercial scale.
Chemical Reactions Analysis
Types of Reactions
2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: Leading to the formation of sulfoxide or sulfone derivatives.
Reduction: Producing dihydro or tetrahydro analogs.
Substitution: Particularly nucleophilic substitution on the benzothieno ring.
Common Reagents and Conditions
Oxidation reactions typically employ reagents like hydrogen peroxide or potassium permanganate under mild to moderate conditions.
Reduction processes often use catalytic hydrogenation or sodium borohydride.
Substitution reactions may involve nucleophiles such as amines or thiols in the presence of suitable bases and solvents like dimethyl sulfoxide.
Major Products Formed
Scientific Research Applications
2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide has a wide array of applications in scientific research:
Chemistry: : Used as a building block in the synthesis of more complex organic molecules.
Biology: : Explored for its potential as a bioactive compound with antibacterial, antifungal, or anticancer properties.
Medicine: : Investigated for its potential therapeutic effects and mechanism of action in treating various diseases.
Industry: : Utilized in the development of advanced materials and specialty chemicals.
Mechanism of Action
The compound exerts its effects through several molecular targets and pathways. It may interact with specific enzymes or receptors, altering their activity and leading to the observed biological effects. The exact mechanisms can vary depending on the application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Modifications
N-benzyl-2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide ()
- Structural Differences :
- Position 2 : Methyl group instead of hydrogen.
- Acetamide Side Chain : N-benzyl vs. N-(2-methoxy-5-methylphenyl).
- Implications: The methyl group at position 2 may sterically hinder interactions with flat binding pockets.
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide ()
- Core Structure : Chromen-4-one fused with pyrazolo[3,4-d]pyrimidine.
- Key Features :
- Dual fluorine atoms enhance binding to fluorophilic enzyme pockets.
- Sulfonamide group introduces strong hydrogen-bonding capacity.
- Comparison: The chromenone core offers a planar structure distinct from the benzothienopyrimidine system, likely altering target selectivity. Melting point (175–178°C) and molecular weight (589.1 g/mol) suggest higher rigidity and bulk than the target compound .
Substituent Variations in Pyrimidine Derivatives
2-amino-8-(2-chlorobenzylidene)-4-(2-chlorophenyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile ()
- Substituents : Chlorine atoms at benzylidene and phenyl groups.
- Comparison: Chlorine substituents increase molecular weight and hydrophobicity but may reduce metabolic stability compared to fluorine. The tetrahydrochromene system introduces conformational flexibility absent in the fused benzothienopyrimidine .
Trifluoromethyl-Substituted Diazaspiro Compounds ()
- Examples: 6-(2,3-difluoro-4-(2-(methyl(oxetan-3-yl)amino)ethoxy)benzyl)-9-hydroxy-5-methyl-7-oxo-N-(4-(trifluoromethyl)-2-(6-(trifluoromethyl)pyrimidin-4-yl)phenyl)-5,6-diazaspiro[3.5]non-8-ene-8-carboxamide.
- Key Features :
- Multiple trifluoromethyl groups enhance metabolic resistance and electron-withdrawing effects.
- Spirocyclic systems improve stereochemical control.
- Fluorine and methoxy groups in the target compound balance polarity and stability better than bulkier trifluoromethyl substituents .
Research Findings and Implications
Biological Activity
The compound 2-(9-fluoro-4-oxo benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide is a novel synthetic derivative that has garnered attention for its potential biological activities, particularly in the field of oncology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure characterized by a benzothieno-pyrimidine core with a fluorine substituent and an acetamide moiety. The presence of these functional groups is believed to enhance its biological activity through improved binding affinity to target proteins.
Research indicates that compounds similar to 2-(9-fluoro-4-oxo benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide may exert their effects through multiple mechanisms:
- Inhibition of Key Enzymes : The compound may inhibit specific enzymes involved in cancer cell proliferation, such as poly(ADP-ribose) polymerase (PARP) and protein kinase D (PKD), which are crucial for DNA repair and cell survival pathways.
- Induction of Apoptosis : Similar derivatives have been shown to promote apoptosis in cancer cells by activating intrinsic pathways that lead to programmed cell death.
- Cell Cycle Arrest : The compound could induce cell cycle arrest at various phases, thereby preventing cancer cell division and growth.
Table 1: Summary of Biological Activities
Case Studies
- In Vitro Studies : Research conducted on various cancer cell lines (e.g., A431, A549) demonstrated that the compound significantly inhibited cell growth at micromolar concentrations. For instance, concentrations as low as 1 μM were effective in reducing viability and inducing apoptosis.
- Animal Models : Preliminary studies using xenograft models have indicated promising antitumor activity, with treated animals showing reduced tumor growth compared to controls. These findings suggest that the compound may be effective in vivo, warranting further investigation into its pharmacokinetics and toxicity profiles.
Future Directions
The ongoing research aims to further elucidate the structure-activity relationship (SAR) of this compound and its analogs. Understanding how modifications to the chemical structure affect biological activity will be crucial for optimizing therapeutic efficacy.
Q & A
Q. What are the recommended synthetic routes for this compound, and what reaction conditions optimize yield?
The synthesis of structurally similar acetamide derivatives involves coupling reactions under controlled conditions. For example, chloroacetylated intermediates (e.g., 2-(4-((2,4-dioxothiazolidin-5-ylidene)methyl)-2-methoxyphenoxy) groups) can be reacted with potassium carbonate in dimethylformamide (DMF) at room temperature, monitored via TLC for completion . Key parameters include:
- Solvent : DMF or THF for solubility.
- Catalyst : K₂CO₃ for deprotonation.
- Reaction time : 12–24 hours, depending on substituent reactivity. Post-reaction, precipitation with water yields solid products with purity >95% after recrystallization.
Q. How can the compound’s structural integrity be validated?
Use a combination of spectroscopic and crystallographic methods:
- NMR (¹H/¹³C) : Confirm substituent positions (e.g., fluoro, methoxy groups) and acetamide linkage .
- Mass spectrometry (HRMS) : Verify molecular weight (e.g., expected m/z for C₂₂H₁₈FN₃O₃S).
- X-ray crystallography : Resolve the benzothieno-pyrimidinone core and acetamide conformation, as demonstrated in methyl (2Z)-2-(2-fluoro-4-methoxy-benzylidene) derivatives .
Q. What solubility and stability profiles are critical for in vitro assays?
- Solubility : Test in DMSO (≥10 mM stock solutions) and aqueous buffers (PBS, pH 7.4) with surfactants (e.g., Tween-80) for colloidal stability .
- Stability : Monitor degradation via HPLC under physiological conditions (37°C, 24 hours). Fluoro and methoxy groups typically enhance metabolic stability compared to unsubstituted analogs .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
- Modifications : Systematically vary substituents on the benzothieno-pyrimidinone core (e.g., replace 9-fluoro with chloro) and the phenylacetamide moiety (e.g., adjust methoxy/methyl positions) .
- Assays : Test inhibition of target enzymes (e.g., kinases) using fluorescence polarization or radiometric assays. Compare IC₅₀ values across analogs to identify critical pharmacophores .
Q. What in vitro assays are suitable for evaluating target engagement and selectivity?
- Cellular assays : Use HEK293 or HeLa cells transfected with target receptors (e.g., GPCRs) to measure cAMP or calcium flux changes .
- Selectivity screening : Profile against panels of 50+ kinases or proteases to identify off-target effects. For example, pyrimidinone derivatives often exhibit selectivity for tyrosine kinases .
Q. How can contradictory data in biological activity be resolved?
- Source analysis : Compare assay conditions (e.g., ATP concentrations in kinase assays) and compound purity (HPLC ≥98% vs. 95%) .
- Orthogonal validation : Confirm results using SPR (surface plasmon resonance) for binding affinity and Western blotting for downstream pathway modulation .
Q. What computational methods predict binding modes and pharmacokinetics?
- Docking studies : Use AutoDock Vina to model interactions with target proteins (e.g., ATP-binding pockets). The fluoro group may form halogen bonds with backbone carbonyls .
- ADMET prediction : SwissADME estimates logP (~3.5) and CYP450 inhibition risks. Low aqueous solubility (LogS ≈ -4.5) may require prodrug strategies .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
